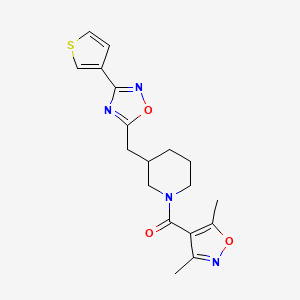

(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:

- A 3,5-dimethylisoxazole moiety, known for its metabolic stability and role in modulating pharmacokinetic properties.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11-16(12(2)24-20-11)18(23)22-6-3-4-13(9-22)8-15-19-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNAYPRDMYEDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the isoxazole and oxadiazole rings, followed by their functionalization and coupling.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Oxadiazole Ring Formation: The oxadiazole ring is often prepared through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole derivatives with a piperidine moiety under conditions that facilitate the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs from Patent Literature

The European Patent Specification (EP 1 808 168 B1) discloses several compounds with structural similarities, notably {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Core Structure | 3,5-Dimethylisoxazol-4-yl methanone | 3-Methyl-isoxazol-5-yl methanone |

| Piperidine Substituent | 3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) | 4-[1-(4-Methanesulfonyl-phenyl)-pyrazolo[3,4-d]pyrimidinyl] |

| Key Heterocycles | Thiophene-oxadiazole hybrid | Pyrazolo-pyrimidine with methanesulfonyl-phenyl |

| Molecular Weight | ~434.5 g/mol (estimated) | ~600–650 g/mol (estimated) |

| Potential Bioactivity | Hypothesized: Kinase inhibition, antimicrobial (thiophene influence) | Reported: Kinase inhibition (e.g., JAK/STAT pathways) |

Structural and Functional Implications

Piperidine Substituents :

- The thiophene-oxadiazole group in the target compound introduces sulfur-based aromaticity, which could enhance membrane permeability compared to the patent compound’s pyrazolo-pyrimidine (nitrogen-rich) and methanesulfonyl-phenyl (polar) groups .

Bioactivity Hypotheses :

- The patent compound’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), while the target compound’s thiophene-oxadiazole may shift selectivity toward other ATP-binding pockets or antimicrobial targets (e.g., bacterial enzymes) .

Physicochemical Properties :

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s oxadiazole-thiophene linkage may require specialized coupling reagents, contrasting with the patent compound’s pyrazolo-pyrimidine synthesis (often via palladium-catalyzed cross-coupling) .

- Antimicrobial Potential: Evidence from plant-derived bioactive compounds (e.g., C. gigantea extracts) suggests thiophene derivatives exhibit insecticidal activity, implying the target compound could be optimized for pest control applications .

- Kinase Selectivity : Structural parallels to patented kinase inhibitors suggest the need for enzymatic assays to evaluate IC50 values against targets like EGFR or CDK2.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that combines structural elements known for their biological activities. The isoxazole and oxadiazole moieties are of particular interest due to their roles in various pharmacological applications, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure can be represented as follows:

This compound features:

- A dimethylisoxazole ring

- A thiophenyl group connected to an oxadiazole

- A piperidine moiety

Antimicrobial Properties

Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitubercular Activity

The compound’s potential as an antitubercular agent has been highlighted in recent studies. For example, a derivative featuring the oxadiazole moiety was noted for its effectiveness against Mycobacterium tuberculosis, with a reported activity against monoresistant strains . This suggests that the compound may inhibit the growth of tuberculosis bacteria effectively.

Anticancer Activity

Compounds with similar structural features have also been investigated for anticancer properties. The presence of the piperidine ring in conjunction with heterocycles like isoxazole and oxadiazole is associated with enhanced cytotoxicity against various cancer cell lines. These studies often measure cell viability and apoptosis induction as indicators of anticancer activity.

Study on Antimicrobial Activity

A study focused on synthesizing and evaluating the antimicrobial properties of compounds similar to the target molecule revealed that those containing the oxadiazole group exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent compound from this series demonstrated MIC values as low as 1 μg/mL against MRSA strains .

Study on Antitubercular Activity

In another investigation, a derivative of the compound was tested for its efficacy against Mycobacterium tuberculosis. Results indicated that it not only inhibited bacterial growth but also showed favorable pharmacokinetic properties, such as metabolic stability and bioavailability .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.